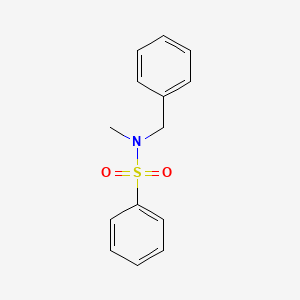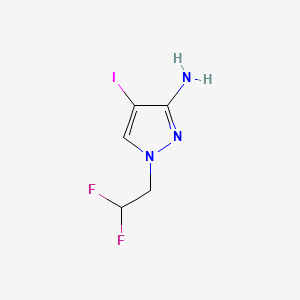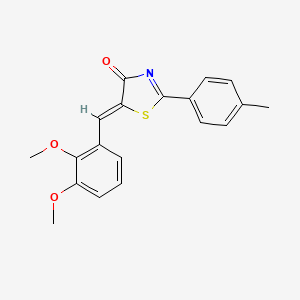![molecular formula C23H26N6O2S B10901602 2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B10901602.png)
2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-methoxyethyl)-1-hydrazinecarbothioamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to the class of pyrazolo[3,4-b]pyridine derivatives, which are known for their diverse biological activities, including acting as inhibitors of tropomyosin receptor kinases (TRKs) .
Preparation Methods
The synthesis of 2-[(3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-methoxyethyl)-1-hydrazinecarbothioamide involves multiple steps, starting from the construction of the pyrazolo[3,4-b]pyridine core. This core is typically synthesized through cyclization reactions involving appropriate precursors. The final compound is obtained by introducing the dicyclopropyl, phenyl, and hydrazinecarbothioamide groups under specific reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazinecarbothioamide moiety, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-[(3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-methoxyethyl)-1-hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It serves as a probe for studying biological pathways involving TRKs.
Medicine: It has potential as a therapeutic agent for treating cancers associated with TRK mutations.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The compound exerts its effects primarily by inhibiting TRKs, which are involved in cell proliferation and differentiation. By binding to the ATP pocket of TRKs, it prevents their activation and subsequent signaling through pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition can lead to reduced cancer cell growth and survival .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:
Entrectinib: A known TRK inhibitor with a similar mechanism of action.
Larotrectinib: Another TRK inhibitor used in cancer therapy.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds also exhibit biological activities but differ in their core structure and specific targets
2-[(3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-methoxyethyl)-1-hydrazinecarbothioamide stands out due to its unique combination of dicyclopropyl and hydrazinecarbothioamide groups, which contribute to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C23H26N6O2S |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
1-[(3,6-dicyclopropyl-1-phenylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-(2-methoxyethyl)thiourea |
InChI |
InChI=1S/C23H26N6O2S/c1-31-12-11-24-23(32)27-26-22(30)17-13-18(14-7-8-14)25-21-19(17)20(15-9-10-15)28-29(21)16-5-3-2-4-6-16/h2-6,13-15H,7-12H2,1H3,(H,26,30)(H2,24,27,32) |
InChI Key |
CIKIQFBIHMXELZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=S)NNC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=CC=C3)C4CC4)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-methyloctahydroquinolin-1(2H)-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10901521.png)

![2-{5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10901527.png)



![[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol](/img/structure/B10901565.png)
![2-(3-bromophenoxy)-N'-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B10901577.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B10901589.png)
![3-(ethylsulfanyl)-5-methyl-N-[(E)-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10901597.png)
![3,5-bis(difluoromethyl)-1-[(5-ethylfuran-2-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10901600.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B10901603.png)

![1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10901606.png)
